N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Azidopropyl)biotinamide: is a biotin derivative with a terminal azide group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to undergo click chemistry reactions. The presence of the azide group allows it to react with alkyne-containing molecules, facilitating the incorporation of biotin into various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azidopropyl)biotinamide typically involves the reaction of biotin with 3-azidopropylamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Reaction with 3-Azidopropylamine: The activated biotin is then reacted with 3-azidopropylamine to form N-(3-Azidopropyl)biotinamide.
Industrial Production Methods: While specific industrial production methods for N-(3-Azidopropyl)biotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be categorized into:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) as a catalyst to facilitate the cycloaddition of the azide group with a terminal alkyne, forming a triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper(I) salts (e.g., copper(I) bromide), reducing agents (e.g., sodium ascorbate), and organic solvents (e.g., DMF or DMSO).
SPAAC: Strained alkynes (e.g., DBCO or BCN) and organic solvents.
Major Products: The major products of these reactions are biotinylated conjugates, which are biomolecules labeled with biotin through the formation of a stable triazole ring.
Scientific Research Applications
N-(3-Azidopropyl)biotinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds through click chemistry, enabling the study of various chemical reactions and mechanisms.
Biology: Facilitates the labeling of biomolecules such as proteins, nucleic acids, and lipids, allowing for their detection, isolation, and analysis.
Medicine: Employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging.
Mechanism of Action
The mechanism of action of N-(3-Azidopropyl)biotinamide involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group reacts with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The biotin moiety then binds to avidin or streptavidin, enabling the detection, isolation, and analysis of the biotinylated molecules .
Comparison with Similar Compounds
Biotin-PEG3-Azide: A biotin derivative with a polyethylene glycol (PEG) spacer and a terminal azide group.
Biotin-DBCO: A biotin derivative with a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition.
Biotin-Alkyne: A biotin derivative with a terminal alkyne group, allowing for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and the presence of a terminal azide group, which allows for versatile and efficient bioconjugation through click chemistry. Its ability to form stable triazole rings with alkyne-containing molecules makes it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C13H22N6O2S |
---|---|
Molecular Weight |
326.42 g/mol |
IUPAC Name |
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21) |
InChI Key |
SWODDJWJUGOAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.